

Technical Guide to the Physical Properties of 4-Bromo-2,5-dimethylpyridine

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Compound of Interest

Compound Name: 4-Bromo-2,5-dimethylpyridine

Cat. No.: B169587

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Introduction

4-Bromo-2,5-dimethylpyridine, a substituted pyridine derivative, serves as a valuable intermediate in organic synthesis. Its structural features, comprising a pyridine ring functionalized with a bromine atom and two methyl groups, make it a versatile building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The strategic placement of the bromo- and methyl-substituents influences the compound's reactivity and physical characteristics. This technical guide provides a comprehensive overview of the known physical properties of **4-Bromo-2,5-dimethylpyridine**, details the experimental protocols for their determination, and presents a plausible synthetic workflow.

Core Physical Properties

Quantitative data for the physical properties of **4-Bromo-2,5-dimethylpyridine** are not extensively reported in publicly available literature. The following table summarizes the available and predicted data for this compound.

Property	Value	Source
CAS Number	17117-23-6	[1][2][3][4]
Molecular Formula	C ₇ H ₈ BrN	[1]
Molecular Weight	186.05 g/mol	[1]
Melting Point	Data not available	
Boiling Point	Data not available	
Density	Data not available	
Solubility	Data not available; predicted to be soluble in organic solvents.	

Experimental Protocols

The following sections detail standard experimental methodologies for determining the key physical properties of a solid organic compound like **4-Bromo-2,5-dimethylpyridine**.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity.

Protocol: Capillary Method[6][7][8][9]

- **Sample Preparation:** A small amount of the finely powdered, dry **4-Bromo-2,5-dimethylpyridine** is packed into a capillary tube to a height of 2-3 mm.[6][7]
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, which provides controlled heating.[6]
- **Heating:** The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute.[6]
- **Observation:** The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a transparent liquid (completion of melting) are recorded as the melting range.[6]

Boiling Point Determination

For a solid compound, the boiling point is determined at a specific pressure.

Protocol: Distillation Method[10][11][12][13][14]

- **Apparatus Setup:** A distillation apparatus is assembled, consisting of a distilling flask containing the sample and boiling chips, a condenser, a thermometer placed to measure the vapor temperature, and a receiving flask.[10][13]
- **Heating:** The distilling flask is heated to bring the sample to a boil.[13]
- **Measurement:** The temperature is recorded when the vapor condensation on the thermometer bulb is in equilibrium with the boiling liquid. This stable temperature is the boiling point.[11] The atmospheric pressure should also be recorded as the boiling point is pressure-dependent.[10]

Density Determination

The density of a solid can be determined using several methods.

Protocol: Pycnometer Method[15][16][17][18]

- **Measurement of Empty Pycnometer:** A clean, dry pycnometer (a flask of a known volume) is weighed (m_1).[15]
- **Measurement with Sample:** A known mass of **4-Bromo-2,5-dimethylpyridine** is placed in the pycnometer.
- **Measurement with Inert Liquid:** The pycnometer containing the sample is filled with an inert liquid of known density in which the sample is insoluble. The total mass is then measured.
- **Calculation:** The volume of the solid sample is determined by the displacement of the inert liquid. The density is then calculated by dividing the mass of the sample by its determined volume.

Solubility Determination

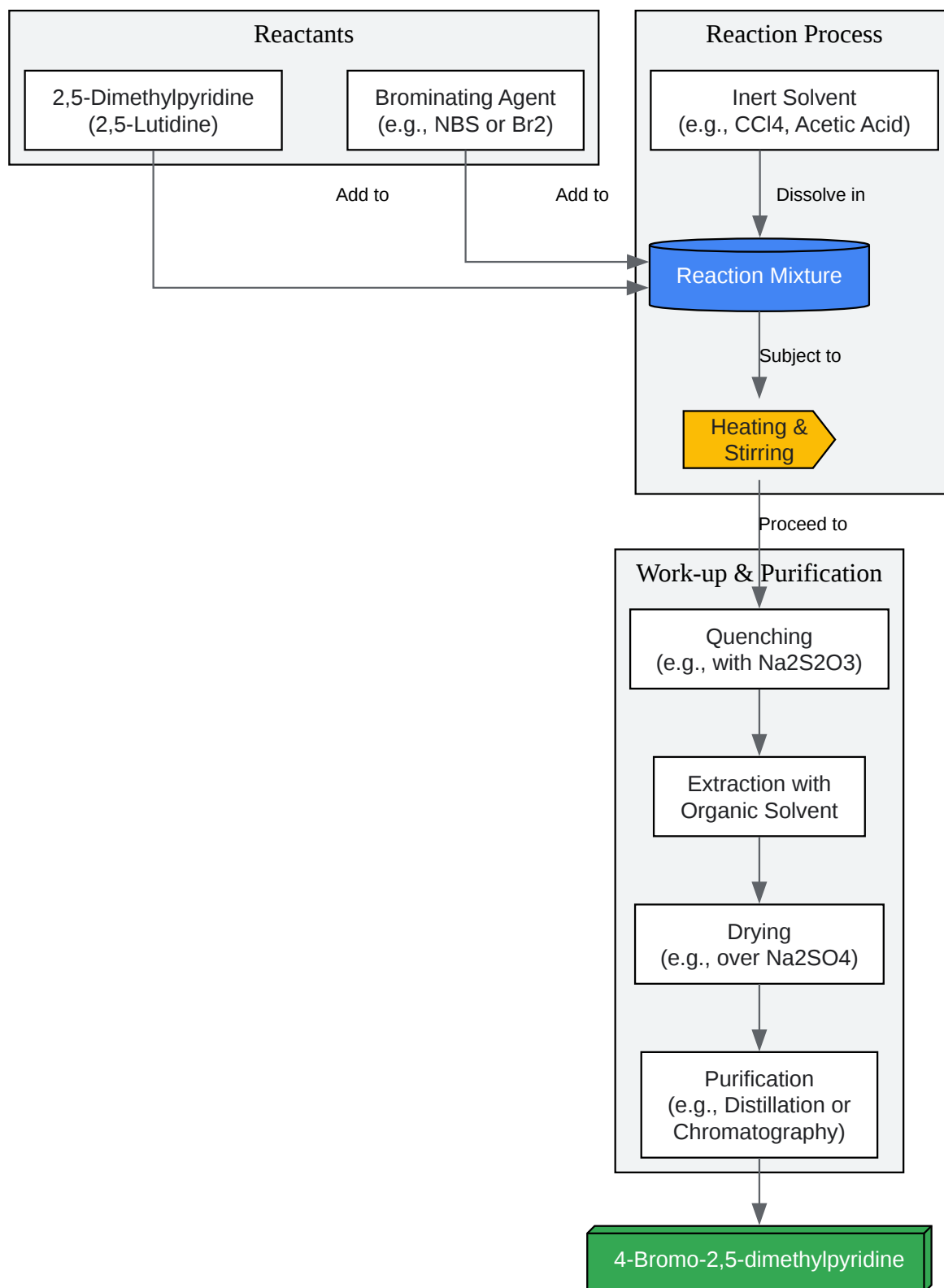
The solubility of a compound is assessed in various solvents to create a solubility profile.

Protocol: Qualitative Solubility Test[19][20][21][22]

- Sample Preparation: A small, measured amount of **4-Bromo-2,5-dimethylpyridine** (e.g., 10-20 mg) is placed into a series of test tubes.[20]
- Solvent Addition: A small volume (e.g., 1 mL) of a specific solvent (e.g., water, ethanol, acetone, toluene, dichloromethane) is added to each test tube.[21][22]
- Observation: The mixture is agitated, and the solubility is observed. The compound is classified as soluble, partially soluble, or insoluble based on the formation of a clear solution or the presence of undissolved solid.[22] This process can be repeated with gentle heating to assess temperature effects on solubility.[19]

Synthetic Workflow

While a specific, detailed experimental protocol for the synthesis of **4-Bromo-2,5-dimethylpyridine** is not readily available in the cited literature, a plausible synthetic route involves the direct bromination of 2,5-dimethylpyridine (also known as 2,5-lutidine). The following diagram illustrates this general experimental workflow.



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Plausible synthetic workflow for **4-Bromo-2,5-dimethylpyridine**.

This generalized workflow for the bromination of an activated pyridine ring, such as 2,5-dimethylpyridine, involves an electrophilic substitution reaction. The choice of brominating agent and reaction conditions would be crucial to control the regioselectivity and yield of the desired product.

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